Codeine hydrochloride dihydrate

Description

Contextualization within Morphinane Alkaloid Research

Codeine, or 3-methylmorphine, is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). mdpi.comwikipedia.org It belongs to the morphinane class of alkaloids, which are characterized by a specific tetracyclic ring structure. nih.gov While morphine is the most abundant alkaloid in opium, codeine is also present in smaller concentrations. nih.gov A significant portion of the world's codeine supply is synthesized from morphine through O-methylation, a process that replaces the phenolic hydroxyl group of morphine with a methoxy (B1213986) group. wikipedia.orgyoutube.com

The study of codeine and its derivatives is a cornerstone of medicinal chemistry. Researchers have long been interested in modifying the structure of morphine and codeine to develop compounds with improved properties. nih.gov This has led to the creation of a wide array of semi-synthetic opioids. nih.govnih.gov The investigation of morphinane alkaloids continues to be a vibrant area of research, with ongoing efforts to understand their biosynthesis, chemical transformations, and structure-activity relationships. nih.gov

Significance of Hydration States in Pharmaceutical Solids

The hydration state of a pharmaceutical solid, such as codeine hydrochloride dihydrate, is a critical factor that can significantly influence its physical and chemical properties. nih.govnih.gov Hydrates are crystalline solids that contain water molecules within their crystal lattice. catsci.com The presence of this water of hydration can affect a drug's stability, solubility, and dissolution rate. nih.govcatsci.com

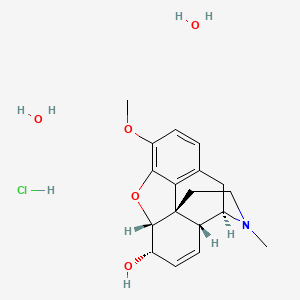

Structure

3D Structure of Parent

Properties

CAS No. |

5916-29-0 |

|---|---|

Molecular Formula |

C18H26ClNO5 |

Molecular Weight |

371.9 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;dihydrate;hydrochloride |

InChI |

InChI=1S/C18H21NO3.ClH.2H2O/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;;;/h3-6,11-13,17,20H,7-9H2,1-2H3;1H;2*1H2/t11-,12+,13-,17-,18-;;;/m0.../s1 |

InChI Key |

AWFZELCPUGEQGQ-NLMNJOOOSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.O.Cl |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.O.Cl |

Origin of Product |

United States |

Solid State Chemistry and Crystallography of Codeine Hydrochloride Dihydrate

Crystalline Forms and Hydrate (B1144303) Stoichiometry

Codeine and its salts are known to form various crystalline structures, including anhydrous forms and hydrates, which differ in the number of water molecules incorporated into the crystal lattice. nih.govrsc.org

Systematic investigations have successfully determined the single crystal structures of several key forms of codeine and its hydrochloride salt. nih.gov These include codeine free base monohydrate (C-1H), an anhydrous form of codeine hydrochloride (CCl-I°), and the focus of this article, codeine hydrochloride dihydrate (CCl-2H). nih.gov The free base monohydrate crystallizes in the orthorhombic space group P212121. nih.gov

The determination of these distinct crystal structures provides fundamental insights into how the codeine molecule, water molecules, and the chloride counterion arrange themselves in the solid state. nih.gov The codeine molecule itself often adopts a characteristic T-shaped conformation, a common feature in the opiate family. preprints.org

| Compound | Abbreviation | Hydration State | Reference |

|---|---|---|---|

| This compound | CCl-2H | Dihydrate | nih.gov |

| Codeine Hydrochloride Anhydrate I | CCl-I° | Anhydrous | nih.gov |

| Codeine Monohydrate (Free Base) | C-1H | Monohydrate | nih.gov |

The various hydrated and anhydrous forms of codeine salts are often interconvertible, with transformations dependent on environmental conditions such as temperature and humidity. nih.gov For instance, studies on codeine phosphate (B84403), a related salt, have shown clear transition pathways upon heating. The sesquihydrate form (1.5 water molecules) can transform into an unstable monohydrate, which then converts to a more stable hemihydrate (0.5 water molecules) before finally becoming anhydrous at higher temperatures. rsc.org

Similar temperature- and moisture-dependent relationships have been established for the codeine hydrochloride system, demonstrating the dynamic nature of the hydration state for these compounds. nih.gov The stability of a particular hydrate is intimately linked to the energetic favorability of its crystal packing and hydrogen bonding network. rsc.org

The ability of a single compound to crystallize in different forms by incorporating varying amounts or types of solvent molecules is known as solvatomorphism, often referred to as pseudopolymorphism. nih.gov This phenomenon is distinct from polymorphism, which involves different crystal structures of the same chemical entity without solvent incorporation. nih.gov

Codeine salts exhibit prominent pseudopolymorphism. nih.govrsc.org The existence of codeine hydrochloride as both an anhydrate and a dihydrate is a clear example. nih.gov Furthermore, the codeine phosphate salt system displays even greater diversity, with sesquihydrate, monohydrate, hemihydrate, and two anhydrous forms identified. rsc.org This tendency to form hydrates is particularly high for salts and molecules with polar functional groups, as water's small size and ability to form multiple hydrogen bonds allow it to effectively fill structural voids and stabilize the crystal lattice. nih.gov

Molecular Aggregation and Intermolecular Interactions

In the hydrated crystals of codeine salts, water molecules are not passive occupants of the lattice; they are integral structural components that create extensive hydrogen-bonding networks. nih.govrsc.org In codeine phosphate hemihydrate, for example, the phosphate anions are joined in pairs and also link to water molecules and the hydroxy and protonated amino groups of the codeine cations. rsc.org

A comparison between codeine phosphate sesquihydrate and hemihydrate, which differ by only one water molecule, reveals a huge difference in their hydrogen bonding networks. rsc.org This single molecule's presence or absence dramatically alters the internal structure, which in turn influences the external crystal shape and stability. rsc.org In the dihydrate form of codeine hydrochloride, the two water molecules per formula unit are crucial in bridging codeine molecules and chloride ions, creating a stable, three-dimensional architecture. nih.gov

Both the water of hydration and the specific counterion (e.g., chloride, bromide, phosphate) significantly influence the molecular aggregation and solid-state properties of codeine salts. nih.govrsc.orgcanada.ca Water molecules, with their capacity for multidirectional hydrogen bonding, link molecules into stable crystalline arrangements that would otherwise not be possible. nih.gov

Thermodynamics and Kinetics of Hydrate Formation and Dehydration

The thermodynamic and kinetic aspects of hydrate formation and dehydration are critical in determining the physical stability of this compound under various environmental conditions. These factors govern the interconversion between the hydrated and anhydrous forms of the compound.

Enthalpic Stabilization of Hydrated Forms

The formation of hydrates is an exothermic process, and the resulting hydrated crystal lattice is stabilized by the energy released upon the incorporation of water molecules. This enthalpic stabilization is a key driver for the formation of this compound.

Research into the thermodynamics of morphinane hydrates, a class of compounds that includes codeine, has provided insights into the stability of their hydrated forms. Through techniques such as differential scanning calorimetry and isothermal calorimetry, the heat of phase transformations between the hydrate and anhydrate forms has been estimated. These studies indicate an enthalpic stabilization of the respective hydrate in the range of 5.7 to 25.6 kJ·mol⁻¹ relative to the most stable anhydrate form. nih.govnist.govnist.gov This stabilization is attributed to the formation of a higher-dimensional hydrogen bond network within the crystal structure upon hydration. nih.govnist.gov The water molecules play a crucial role in satisfying the hydrogen bonding requirements of the codeine hydrochloride molecules, which may be imbalanced in the anhydrous state, thus leading to the uptake of water and the formation of a more stable hydrated crystal structure. nih.gov

| Thermodynamic Parameter | Value Range for Morphinane Hydrates | Key Findings |

| Enthalpic Stabilization | 5.7 to 25.6 kJ·mol⁻¹ | The hydrated form is enthalpically favored over the most stable anhydrous form due to the formation of extensive hydrogen bond networks. nih.govnist.govnist.gov |

Temperature and Moisture Dependent Phase Transformations

The stability of this compound is intimately linked to the surrounding temperature and relative humidity (RH). Changes in these environmental factors can induce phase transformations, leading to the dehydration of the dihydrate form or the hydration of the anhydrous form.

The relationships between the anhydrous and hydrated forms of codeine hydrochloride have been systematically established as a function of temperature and moisture. nih.govnist.gov Gravimetric moisture sorption/desorption experiments are a key tool in elucidating these relationships, revealing the specific RH at which hydration and dehydration events occur at a given temperature. nist.gov For morphinane salts like codeine hydrochloride, these studies have demonstrated that they form stable hydrates. nih.govnist.gov

The dehydration of this compound to its anhydrous form can be achieved by heating. For instance, drying the hydrate at 200°C for 30 minutes has been used to produce the stable anhydrous form. nih.govnist.gov Conversely, exposing the anhydrous form to sufficient relative humidity will lead to the uptake of water and the formation of the dihydrate. This reversible transformation highlights the importance of controlling storage conditions to maintain the desired solid form of the drug substance. While the qualitative nature of these transformations is well-established, the precise transition temperatures and critical relative humidity values for this compound are detailed within specific scientific literature. nih.govnist.gov

| Transformation | Conditions | Resulting Form |

| Dehydration | Heating at 200°C for 30 minutes | Codeine Hydrochloride Anhydrate I° (CCl-I°) nih.govnist.gov |

| Hydration | Exposure to sufficient relative humidity | This compound (CCl-2H) nih.govnist.govnih.gov |

Synthesis and Purification

The synthesis of codeine itself is primarily achieved through the methylation of morphine. google.com Various methylating agents and reaction conditions have been explored over the years to optimize this conversion. google.com Once codeine is synthesized, it can be converted to its hydrochloride salt. The formation of the dihydrate form is dependent on the crystallization conditions, particularly the presence of water.

The preparation of codeine hydrochloride dihydrate typically involves dissolving codeine in hydrochloric acid and then crystallizing the salt from an aqueous solution. udel.edu The controlled crystallization process allows for the incorporation of two water molecules into the crystal lattice, resulting in the dihydrate form. Purification methods aim to remove any unreacted starting materials or by-products to yield a high-purity final product suitable for reference standards and further research. sigmaaldrich.com

Stability and Degradation

The stability of codeine and its salts is a critical consideration. Like many pharmaceutical compounds, codeine can degrade over time, particularly when exposed to factors such as light, heat, and changes in pH. researchgate.netnih.gov Oxidation and hydrolysis are common degradation pathways for many drugs. pharmaceutical-journal.com

For codeine in aqueous solutions, degradation can be influenced by pH and exposure to light. researchgate.net Studies on codeine phosphate (B84403) solutions have indicated that they are relatively stable at a pH of 3.5. nih.gov The degradation products can include isomers and oxidation products such as norcodeine and codeinone. researchgate.net The presence of water in the dihydrate form can potentially influence these degradation pathways. The water molecules within the crystal lattice might participate in hydrolytic reactions or affect the solid-state reactivity of the compound. Protecting codeine preparations from light is often recommended to minimize degradation. researchgate.net

Biotransformation Pathways and Mechanistic Drug Drug Interactions

Cytochrome P450-Mediated Metabolism

The biotransformation of codeine is a complex process primarily occurring in the liver, involving several enzymatic pathways. pharmgkb.org The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the phase I metabolism of codeine, leading to the formation of active and inactive metabolites. forensicrti.orgscitechnol.com The two main pathways are O-demethylation and N-demethylation, catalyzed by different CYP isoforms. forensicrti.orgnih.gov

CYP2D6-Catalyzed O-Demethylation to Morphine

The conversion of codeine to its most active metabolite, morphine, is catalyzed by the polymorphic enzyme CYP2D6. pharmgkb.orgnih.gov This O-demethylation pathway is a critical step for the analgesic effects of codeine, as morphine has a significantly higher affinity for the µ-opioid receptor. pharmgkb.orgresearchgate.net Approximately 0-15% of a codeine dose is metabolized via this pathway. pharmgkb.org The activity of CYP2D6 is subject to considerable genetic polymorphism, leading to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. scitechnol.comresearchgate.net This variability can significantly impact the efficacy and safety of codeine therapy. For instance, poor metabolizers may experience inadequate pain relief due to insufficient morphine formation, while ultrarapid metabolizers are at risk of morphine toxicity. researchgate.netnih.gov

CYP3A4-Catalyzed N-Demethylation to Norcodeine

The N-demethylation of codeine to norcodeine is a significant metabolic pathway, accounting for approximately 10-15% of codeine metabolism. pharmgkb.org This reaction is primarily catalyzed by the CYP3A4 enzyme. pharmgkb.orgnih.gov Studies using human liver microsomes have shown a strong correlation between codeine N-demethylation activity and CYP3A4 activity markers. nih.govresearchgate.net Norcodeine is considered a relatively inactive metabolite. forensicrti.org Inhibition of CYP3A4 can lead to a metabolic shift, potentially increasing the amount of codeine available for the CYP2D6-mediated O-demethylation pathway, which could result in higher morphine concentrations. nih.govresearchgate.net

UDP-Glucuronosyltransferase-Mediated Glucuronidation

Glucuronidation, a phase II conjugation reaction, is the most extensive metabolic pathway for codeine. pharmgkb.orgnih.gov This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes and results in the formation of more water-soluble metabolites that are readily excreted. nih.gov

UGT2B7 and UGT2B4 Activity in Codeine-6-Glucuronide (B1240514) Formation

The primary glucuronidation product of codeine is codeine-6-glucuronide. nih.govdrugbank.com The formation of this metabolite is mainly catalyzed by the UGT2B7 enzyme, with UGT2B4 also contributing. pharmgkb.orgdrugbank.com Approximately 50-70% of a codeine dose is converted to codeine-6-glucuronide. pharmgkb.org While once considered inactive, there is some evidence to suggest that codeine-6-glucuronide may have some pharmacological activity. researchgate.net The expression and activity of UGT2B7 can vary among individuals, which may contribute to interindividual differences in codeine metabolism and response. nih.govnih.gov

Enzyme Kinetics of Glucuronidation in Human Liver Microsomes

Studies using human liver microsomes have been conducted to characterize the enzyme kinetics of codeine glucuronidation. These in vitro models allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

One study found that the formation of codeine-6-glucuronide in human liver tissue homogenate followed single-enzyme Michaelis-Menten kinetics, with an average Vmax of 93.6 ± 35.3 pmol/mg/min. nih.govsigmaaldrich.com Another investigation in human liver microsomes reported Vmax values for codeine-6-glucuronide formation ranging from 0.54 ± 0.24 to 0.74 ± 0.35 nmol/mg/min, with corresponding Km values of 2.21 ± 0.68 and 1.41 ± 0.36 mM. nih.gov The use of human liver microsomes is a valuable tool for studying the kinetics of drug metabolism and for investigating potential drug-drug interactions. helsinki.fimdpi.com

Mechanisms of In Vitro Drug-Drug Interactions

In vitro studies are essential for elucidating the mechanisms of potential drug-drug interactions involving codeine's metabolic pathways. These interactions can occur when co-administered drugs inhibit or induce the enzymes responsible for codeine metabolism.

Inhibition of CYP2D6: Drugs that are inhibitors of CYP2D6 can significantly reduce the O-demethylation of codeine to morphine. researchgate.net For example, quinidine, a potent CYP2D6 inhibitor, has been shown to decrease the formation of morphine from codeine. nih.gov Other drugs, such as certain antidepressants and antipsychotics, are also known to inhibit CYP2D6 and can therefore interfere with the analgesic efficacy of codeine. nih.gov

Inhibition of CYP3A4: Inhibitors of CYP3A4 can block the N-demethylation of codeine to norcodeine. nih.gov In vitro studies have demonstrated that ketoconazole (B1673606), troleandomycin, and gestodene (B1671452) are potent inhibitors of this pathway. nih.govresearchgate.net By blocking this pathway, more codeine may be shunted towards the CYP2D6 pathway, potentially leading to increased morphine levels. nih.govresearchgate.net

Inhibition of Glucuronidation: Some drugs can inhibit the glucuronidation of codeine. For instance, the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) has been shown to noncompetitively inhibit the formation of codeine-6-glucuronide in human liver tissue homogenate, with an average inhibition constant (Ki) of 7.9 µM. nih.govresearchgate.net Inhibition of this major metabolic pathway could increase the plasma concentrations of codeine and its other metabolites, including morphine. nih.gov

Interactive Data Table: In Vitro Inhibition of Codeine Metabolism

| Inhibitor | Target Enzyme | Metabolic Pathway | Ki Value |

| Quinidine | CYP2D6 | O-demethylation | Not specified in provided context |

| Ketoconazole | CYP3A4 | N-demethylation | Not specified in provided context |

| Troleandomycin | CYP3A4 | N-demethylation | Not specified in provided context |

| Gestodene | CYP3A4 | N-demethylation | Not specified in provided context |

| Diclofenac | UGT2B7/2B4 | Glucuronidation | 7.9 µM nih.govresearchgate.net |

| Amitriptyline | Glucuronidation | Glucuronidation | 0.13 mM nih.gov |

| Diazepam | Glucuronidation | Glucuronidation | 0.18 mM nih.gov |

| Probenecid | Glucuronidation | Glucuronidation | 1.7 mM nih.gov |

| Chloramphenicol | Glucuronidation | Glucuronidation | 0.27 mM nih.gov |

Inhibition of Codeine Glucuronidation by Co-Administered Agents

A significant portion of an administered codeine dose, approximately 70% to 80%, is metabolized through conjugation with glucuronic acid, forming codeine-6-glucuronide (C6G). drugbank.com This process is mainly facilitated by the UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and UGT2B4. drugbank.comnih.gov Inhibition of this primary elimination pathway can alter the proportion of codeine available for other metabolic routes, such as the conversion to morphine. nih.gov

Several drugs have been identified as inhibitors of codeine glucuronidation. In vitro studies using human liver microsomes (HLM) have shown that certain agents can significantly inhibit the formation of C6G. nih.gov For instance, dextropropoxyphene, fluconazole (B54011), ketoconazole, and methadone have been identified as potential inhibitors. nih.gov Further investigation revealed that while fluconazole and ketoconazole inhibit both UGT2B4- and UGT2B7-catalyzed codeine glucuronidation, the inhibitory effects of dextropropoxyphene and methadone are largely attributed to their impact on UGT2B4. nih.gov Other drugs, such as diclofenac, imipramine, and various benzodiazepines (diazepam, lorazepam, oxazepam), have also been shown to extensively inhibit the activity of UGT2B7, which is responsible for glucuronidating morphine, a downstream metabolite of codeine. nih.gov The inhibition of these UGT enzymes can lead to an increased area under the plasma concentration-time curve (AUC) for codeine, potentially altering its effects. nih.gov

Modulatory Effects on Cytochrome P450 Enzymes

The cytochrome P450 (CYP) enzyme system plays a crucial role in the phase I metabolism of codeine. researchgate.net Specifically, CYP2D6 is responsible for the O-demethylation of codeine to its active metabolite, morphine, while CYP3A4 mediates the N-demethylation to the inactive norcodeine. drugbank.compharmgkb.org Co-administration of drugs that inhibit or induce these enzymes can significantly modulate codeine's metabolic pathway. researchgate.net

CYP2D6 Inhibition: Inhibition of CYP2D6 prevents the conversion of codeine to morphine. pharmaceutical-journal.com Strong CYP2D6 inhibitors, such as quinidine, bupropion, fluoxetine, and paroxetine, can effectively block this pathway, leading to a lack of analgesic effect from codeine. nih.govnih.gov This interaction essentially converts a person with normal enzyme function into a "poor metabolizer" phenotypically. nih.gov Consequently, patients taking CYP2D6 inhibitors may not experience pain relief from codeine. pharmaceutical-journal.compharmacytimes.com

Conversely, CYP3A4 inducers, such as rifampin, can substantially increase the metabolism of codeine to norcodeine. pharmacytimes.com This increased clearance via the CYP3A4 pathway occurs at the expense of conversion to morphine, which can markedly reduce morphine plasma concentrations and thus diminish the analgesic effect of codeine. pharmacytimes.com The FDA label for codeine includes a warning about the co-administration of CYP3A4 inhibitors and inducers. pharmgkb.org

Pharmacogenomic Influences on Codeine Biotransformation

The biotransformation of codeine is heavily influenced by an individual's genetic makeup, a field of study known as pharmacogenomics. numberanalytics.com Genetic variations, or polymorphisms, in the genes encoding metabolic enzymes can lead to significant differences in drug response among individuals. numberanalytics.com For codeine, the most critical genetic factor is the polymorphism of the CYP2D6 gene. numberanalytics.comcpicpgx.org

Impact of CYP2D6 Polymorphisms on Metabolic Ratios

The CYP2D6 gene is highly polymorphic, with over 100 known variants that can affect the enzyme's activity. numberanalytics.com Based on their CYP2D6 genotype, individuals can be classified into distinct metabolizer phenotypes, which dictates the rate of codeine's conversion to morphine. numberanalytics.comwikipedia.org These phenotypes are typically categorized using an activity score system. cpicpgx.orgnih.gov

Poor Metabolizers (PMs): These individuals have two non-functional alleles, resulting in little to no CYP2D6 enzyme activity (activity score of 0). nih.govwikipedia.org They convert very little codeine to morphine, leading to greatly reduced levels of active metabolites and inadequate pain relief. nih.govnih.govyoutube.com

Intermediate Metabolizers (IMs): IMs carry one reduced-function allele and one non-functional allele, or two reduced-function alleles, leading to decreased enzyme activity (activity score of 0.5). nih.govcpicpgx.org They exhibit reduced morphine formation compared to normal metabolizers. nih.gov

Extensive (or Normal) Metabolizers (EMs): EMs possess at least one fully functional allele and represent the "normal" phenotype (activity score of 1.0 to 2.0). cpicpgx.orgaap.org They metabolize codeine to morphine at an expected rate. youtube.com

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of the CYP2D6 gene, resulting in significantly increased enzyme activity (activity score >2.0). cpicpgx.orgwikipedia.org They convert codeine to morphine more rapidly and completely, leading to higher-than-expected morphine concentrations. nih.govnih.gov

These genetic differences directly impact the pharmacokinetic parameters and metabolic ratios of codeine and its metabolites. Studies have demonstrated that while the pharmacokinetics of codeine itself may not differ significantly between genotypes, the plasma concentrations of morphine and its glucuronidated metabolites (morphine-3-glucuronide and morphine-6-glucuronide) are markedly different. nih.govnih.gov

For example, one study found that UMs had approximately 50% higher plasma concentrations of morphine compared to EMs after a single dose of codeine. nih.gov Another physiologically based pharmacokinetic (PBPK) modeling study predicted that, compared to EMs, the total exposure (AUC) to morphine was 98.6% lower in PMs, 60.84% lower in IMs, and 73.43% higher in UMs. frontiersin.org Similarly, a study in a Mongolian Chinese population, where the reduced-function CYP2D610 allele is common, showed that individuals homozygous for this allele (10/10) had a significantly lower AUC for morphine and its glucuronides compared to those with the normal *1/1 genotype. nih.gov The metabolic ratio of morphine to codeine is therefore highly dependent on an individual's CYP2D6 genotype. oup.com

Advanced Analytical Methodologies for Research on Codeine Hydrochloride Dihydrate

X-ray Diffraction Techniques

X-ray diffraction (XRD) is an indispensable, non-destructive tool for the solid-state characterization of crystalline materials like codeine hydrochloride dihydrate. By analyzing the patterns produced when X-rays interact with a crystal lattice, XRD can provide definitive information on the material's physical form and atomic arrangement. spectroscopyonline.com

Powder X-ray Diffraction for Phase Identification and Purity Analysis

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique for identifying the specific crystalline phase of a pharmaceutical compound and assessing its purity. ncl.ac.uk Since different solid-state forms (polymorphs, hydrates, or solvates) of the same compound can exhibit distinct physical properties, PXRD is crucial for quality control. The technique works by exposing a powdered sample to an X-ray beam and measuring the angular scattering of the diffracted rays. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline structure.

In the context of codeine, PXRD can readily distinguish between this compound and other forms, such as codeine monohydrate or the anhydrous base. cdnsciencepub.com Each form will produce a unique set of diffraction peaks at characteristic 2θ angles. For instance, studies have differentiated codeine monohydrate from anhydrous codeine based on their distinct powder patterns. cdnsciencepub.com The presence of unexpected peaks in a sample's diffractogram can indicate impurities or the existence of a different, unintended solid form. Conversely, a pattern that perfectly matches a reference pattern for pure this compound confirms its phase identity and high degree of crystallinity. researchgate.net

The table below illustrates the type of data obtained from PXRD analysis, showing indexed diffraction powder data for codeine monohydrate, which highlights the specific d-spacings and intensities that characterize a particular crystalline phase.

Table 1: Indexed X-ray Diffraction Powder Data for Codeine Monohydrate (Data adapted for illustration from Barnes and Forsyth, 1954) cdnsciencepub.com

| Intensity | d (Å) (obs.) | hkl | d (Å) (calc.) |

|---|---|---|---|

| Very Strong | 10.0 | 010 | 10.0 |

| Medium | 7.36 | 110 | 7.37 |

| Medium | 6.84 | 101 | 6.83 |

| Weak | 6.48 | 011 | 6.49 |

| Weak | 6.20 | 111 | 6.20 |

| Weak | 6.00 | -111 | 6.00 |

Single Crystal X-ray Diffraction for Atomic Structure Elucidation

Research on the hydrohalide salts of codeine has utilized SCXRD to determine their fundamental crystallographic parameters. For this compound, SCXRD analysis established its crystal system, space group, and the dimensions of its unit cell. cdnsciencepub.com This level of structural detail is critical for understanding intermolecular interactions, such as the hydrogen bonding network involving the water molecules and the chloride ion, which stabilize the crystal structure. nih.gov Such detailed structural knowledge is invaluable for computational modeling and for correlating the macroscopic properties of the drug with its molecular-level architecture.

Table 2: Crystallographic Data for this compound (Data sourced from Barnes and Lindsey, 1955) cdnsciencepub.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a-axis (Å) | 7.19 ± 0.02 |

| b-axis (Å) | 12.21 ± 0.03 |

| c-axis (Å) | 21.41 ± 0.04 |

| Molecules per Unit Cell (Z) | 4 |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared and Raman spectroscopy, probes the vibrational motions of molecules. These techniques are highly sensitive to a molecule's structure, bonding, and local environment, making them powerful tools for characterizing pharmaceutical solids.

Infrared Spectroscopy for Hydration State and Hydrogen Bonding Characterization

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, which excites its vibrational modes. The resulting IR spectrum provides a characteristic pattern of absorption bands. unodc.org This technique is particularly effective for studying the hydration state of compounds like this compound. nih.gov

The water molecules within the crystal lattice have distinct vibrational modes—symmetric and asymmetric O-H stretching and H-O-H bending—that give rise to characteristic absorption bands in the IR spectrum. nist.gov The positions and shapes of these bands, especially the broad O-H stretching band typically found in the 3200-3600 cm⁻¹ region, are highly sensitive to the strength and nature of hydrogen bonding. researchgate.net By analyzing this region, researchers can confirm the presence of water of hydration and gain insight into how the water molecules are integrated into the crystal structure, interacting with the codeine cation and the chloride anion.

Table 3: Key Infrared Absorption Bands for Characterizing Hydration in Codeine Compounds (Data interpreted from NIST WebBook and related studies) nist.govresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Assignment | Significance for Hydration Analysis |

|---|---|---|

| 3200 - 3600 | O-H Stretching (νOH) of water and hydroxyl groups | Broadness and position indicate the presence and strength of hydrogen bonding involving water molecules. |

| 1600 - 1650 | H-O-H Bending (δOH) of water | A distinct peak in this region is a strong indicator of the presence of lattice water. |

Raman Spectroscopy for Polymorph Discrimination

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For pharmaceutical analysis, Raman spectroscopy is exceptionally useful for differentiating between polymorphs. americanpharmaceuticalreview.com

Different polymorphic forms of a compound have distinct crystal lattices, leading to different low-frequency lattice vibrations (phonons). These vibrations, which correspond to the collective motions of molecules within the crystal, typically appear in the low-wavenumber region of the Raman spectrum (below 400 cm⁻¹). nih.gov This region often shows sharp, well-resolved peaks that are unique to a specific polymorph, providing a highly effective method for polymorph discrimination where mid-IR spectra may be very similar. nih.govrsc.org Therefore, Raman spectroscopy can serve as a rapid and non-invasive method to confirm the correct polymorphic form of this compound and screen for any unwanted polymorphic transformations. researchgate.net

Chromatographic Separation and Detection

Chromatographic techniques are essential for the quantitative analysis and purity assessment of this compound, particularly in formulated products or biological matrices. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods. nih.govui.ac.id In HPLC, the dissolved sample is passed through a column (the stationary phase) using a liquid mobile phase. For codeine, reversed-phase columns (e.g., C18) are frequently used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, as the benzene (B151609) ring in the codeine molecule absorbs UV light, or more selectively and sensitively with a mass spectrometry (MS) detector (LC-MS). nih.gov

GC, often coupled with MS (GC-MS), is another powerful technique that provides high separation efficiency and definitive identification. nih.gov For non-volatile or thermally sensitive compounds like codeine, a derivatization step is often required to convert the analyte into a more volatile form before it is introduced into the gas chromatograph. nih.gov These chromatographic methods are fundamental for determining the potency of codeine in a sample and for detecting and quantifying any impurities or degradation products.

Table 4: Representative Chromatographic Conditions for Codeine Analysis (Data compiled from various analytical studies) nih.govnih.gov

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Methanol and Buffer Solution (e.g., phosphate (B84403) or acetate) | UV (e.g., at 284 nm), MS/MS |

| GC-MS | HP-1MS (or similar non-polar capillary column) | Helium (Carrier Gas) | Mass Spectrometry (MS) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of codeine in pharmaceutical formulations and for the detection and quantification of process-related impurities and degradation products. mdpi.comnih.gov Its wide applicability, precision, and ability to separate structurally similar compounds make it an indispensable tool. mdpi.com HPLC methods can analyze a broad range of analytes, including non-volatile and thermally labile compounds, often without the need for complex derivatization steps required in other chromatographic techniques. mdpi.com

Regulatory bodies like the International Conference on Harmonisation (ICH) and the United States Food and Drug Administration (USFDA) emphasize purity requirements, making impurity profiling a critical aspect of drug manufacturing and research. sigmaaldrich.com HPLC is widely used for this purpose due to the variety of available detectors and stationary phases (column chemistries). sigmaaldrich.com For codeine and related morphinane alkaloids, reversed-phase HPLC (RP-HPLC) is commonly employed. tubitak.gov.trresearchgate.net

Research has focused on developing stability-indicating HPLC methods that can separate codeine from its potential impurities and degradation products. For instance, a method for morphine impurity profiling utilized a C18 column and a mobile phase consisting of a buffer, methanol, and acid to resolve various impurities, including codeine (Impurity A), oripavine, and morphine N-oxide. tubitak.gov.tr The development of such methods often involves an Analytical Quality by Design (QbD) approach to ensure robustness and reliability. researchgate.net

| Technique | Column | Mobile Phase | Detection | Application | Source |

|---|---|---|---|---|---|

| RP-HPLC | C18, 250 × 4.6 mm, 5 µm | Buffer : Acetonitrile : Trifluoroacetic acid (30:70:0.1 v/v) | Diode Array Detector (DAD) at 254 nm | Simultaneous determination of Pyridoxine HCl and Meclizine HCl | researchgate.net |

| LC-HESI-MS | Information not specified | Methanol, Sodium heptanesulfonate, Phosphoric acid | Heated Electrospray Ionization Mass Spectrometry (HESI-MS) | Impurity profiling of morphine, including codeine (Impurity A) | tubitak.gov.tr |

| UPLC | Hypersil gold C8 (50 mm x 2.1 mm, 1.9 μm) | 0.01M Sodium dodecyl sulphate (pH 3.5 with phosphoric acid) : Acetonitrile (45:55 v/v) | UV at 230 nm | Analysis of Pyridoxine HCl with Cyclizine HCl and its impurity | researchgate.net |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. mdpi.com For the analysis of codeine, which is not inherently volatile, a derivatization step is required to increase its volatility and thermal stability, making it suitable for GC analysis. mdpi.comnyc.gov This process converts labile functional groups, such as hydroxyls, into more stable silyl (B83357) or acetyl derivatives. mdpi.comnyc.gov

Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS), which replaces labile hydrogens with a trimethylsilyl (B98337) group. mdpi.com Another approach involves acetylation using reagents like propionic anhydride (B1165640). nih.govnih.gov For instance, in one method for analyzing codeine and morphine in urine, a mixed solvent of propionic anhydride and pyridine (B92270) was used for derivatization at 80°C for 3 minutes. nih.gov In a procedure for analyzing opiates in blood, hydroxyl groups were converted to propionyl esters using propionic anhydride with pyridine as a catalyst. nih.gov

Once derivatized, the compounds are analyzed by GC, typically using a capillary column such as a crossbond 5% diphenyl-95% dimethyl polysiloxane column. nyc.gov The separated components are then detected, most commonly by a mass spectrometer. mdpi.com

Mass Spectrometry (MS) Coupling with Chromatography for Metabolite Identification

Coupling chromatographic techniques like HPLC and GC with Mass Spectrometry (MS) creates a highly sensitive and specific analytical tool for the definitive identification and quantification of codeine and its metabolites. mdpi.comresearchgate.net GC-MS provides characteristic fragmentation patterns that serve as a "fingerprint" for compound identification. mdpi.comresearchgate.net Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for analyzing a wide range of compounds in complex biological matrices like urine and blood. nih.govnih.gov

In the body, codeine is metabolized into several compounds, primarily morphine. nih.govjst.go.jp LC-MS and GC-MS methods are crucial for distinguishing and quantifying these metabolites. For example, an LC-MS method was used to quantify opiates and their metabolites in urine from pregnant women, identifying morphine, morphine-3-glucuronide, and morphine-6-glucuronide (B1233000) as the major analytes. nih.gov GC-MS methods have been developed for the simultaneous determination of multiple opiates, including codeine, morphine, hydrocodone, and hydromorphone, in blood. nih.gov These methods often require an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction, followed by derivatization before GC-MS analysis. nyc.govnih.gov

| Metabolite | Parent Compound | Analytical Technique | Source |

|---|---|---|---|

| Morphine | Codeine | LC-MS, GC-MS | nih.govnih.govjst.go.jp |

| Morphine-3-glucuronide (M3G) | Morphine | LC-MS | nih.gov |

| Morphine-6-glucuronide (M6G) | Morphine | LC-MS | nih.gov |

| Normorphine | Morphine | LC-MS | nih.gov |

Electroanalytical Techniques

Electroanalytical methods offer alternative approaches for the detection and quantification of codeine, often characterized by high sensitivity, rapidity, and lower cost compared to chromatographic techniques.

Electrochemiluminescence (ECL) for Sensitive Determination

Electrochemiluminescence (ECL) is a highly sensitive detection method based on the emission of light from an electrochemical reaction. mdpi.com It has been successfully applied to the determination of codeine. jst.go.jpresearchgate.netnih.gov The general principle involves the electrochemical oxidation of codeine, which then reacts with an ECL emitter, such as tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), to produce light. jst.go.jpnih.gov The intensity of the emitted light is proportional to the concentration of codeine. jst.go.jp

To enhance selectivity and sensitivity, a potential-modulated ECL technique has been developed. jst.go.jpresearchgate.net This method, which superimposes an AC potential on the DC potential, allows for the selective detection of codeine even in the presence of other compounds like methylephedrine and chlorpheniramine, which would interfere in a conventional potential sweep method. jst.go.jp This enhanced technique demonstrated a detection limit for codeine as low as 150 ng/mL and was successfully applied to determine codeine in pharmaceutical preparations. jst.go.jpresearchgate.net Another ECL approach immobilized the [Ru(bpy)₃]²⁺ in an organically modified silicate (B1173343) film on a glassy carbon electrode, achieving a detection limit of 5 x 10⁻⁹ mol/L for codeine. nih.gov

Capillary Electromigration Methods for Analytical Separation

Capillary electromigration techniques, such as Capillary Electrophoresis (CE), are separation methods based on the differential migration of analytes within a capillary under the influence of an electric field. mdpi.com These techniques are noted for fast and efficient separations with minimal consumption of samples and reagents. csic.es

CE has been used for the analysis of codeine in various samples, including pharmaceutical formulations and biological fluids. mdpi.com In one method, a bare fused silica (B1680970) capillary with a background electrolyte of 100 mM phosphoric acid/TEA at pH 2.5 was used to separate codeine, amphetamine, and morphine. mdpi.com To improve sensitivity, which can be a limitation of CE, online preconcentration techniques can be employed. A solid-phase extraction-capillary electrophoresis (SPE-CE) method achieved a limit of detection (LOD) of 200 ng/mL for codeine in water samples. mdpi.com CE can also be coupled with sensitive detection methods like ECL. A CE-ECL method using an ionic liquid in the background electrolyte reported an LOD for codeine of 0.25 µM. mdpi.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. tainstruments.com These methods are valuable for characterizing the solid-state properties of active pharmaceutical ingredients (APIs) like this compound, including polymorphism, stability, and hydration/dehydration behavior. acs.orgmdpi.com

Key techniques include Differential Scanning Calorimetry (DSC), which measures heat flow associated with thermal transitions, and Thermogravimetric Analysis (TGA), which measures changes in mass with temperature. tainstruments.commdpi.com DSC is used to identify melting points, glass transitions, and polymorphic transformations. tainstruments.com TGA is particularly useful for studying dehydration processes by quantifying the loss of water molecules upon heating. tainstruments.comnih.gov

A comprehensive study on the hydrate (B1144303) formation and stability of morphinanes, including codeine, employed a range of thermal techniques. acs.orgnih.gov TGA was used to confirm the water content in hydrates, while DSC was used to measure the heat associated with the transformation between hydrate and anhydrate forms. acs.orgnih.gov For example, the dehydration of this compound to its anhydrous form was studied, providing data on the stability of the hydrate. nih.gov These techniques, often coupled with others like X-ray diffraction and infrared spectroscopy, provide a complete picture of the solid-state behavior of the compound. acs.org

| Technique | Property Measured | Application to Codeine/Morphinanes | Source |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Change in mass vs. temperature | Studying dehydration processes and thermal stability. Used to obtain stable anhydrate forms by heating hydrates. | tainstruments.comacs.orgnih.gov |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. temperature | Estimating the heat of phase transformations (hydrate ↔ anhydrate). Identifying melting points and decompositions. | tainstruments.comacs.orgnih.gov |

| Hot-Stage Microscopy (HSM) | Visual observation of thermal transformations | Directly observing processes like dehydration and melting. | acs.orgnih.gov |

| Isothermal Calorimetry | Heat generated during isothermal processes | Estimating the heat of hydrate ↔ anhydrate phase transformations under controlled humidity. | acs.orgnih.gov |

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is invaluable for studying thermal transitions such as melting, crystallization, and solid-state phase changes. wikipedia.orgresearchgate.net In the context of this compound, DSC is employed to determine the enthalpies associated with its phase transitions, providing quantitative data on the energy changes that occur upon heating or cooling. acs.orgnih.gov

DSC analysis reveals endothermic and exothermic processes within the material. nih.gov For instance, the dehydration of this compound and subsequent melting of the resulting anhydrous form are observable as distinct endothermic peaks on a DSC thermogram. The area under these peaks is directly proportional to the enthalpy change of the transition, which can be calculated to provide crucial thermodynamic information. nih.gov

Systematic studies on morphinane hydrates, including this compound, have utilized DSC to estimate the heat of hydrate to anhydrate phase transformations. acs.orgnih.gov These investigations have shown that the enthalpic stabilization of the hydrate form can range from 5.7 to 25.6 kJ mol⁻¹ relative to the most stable anhydrate. acs.orgnih.gov Such data is fundamental for understanding the stability of different solid-state forms.

Table 1: DSC Data for Thermal Events in Morphinane Derivatives

| Compound | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (kJ/mol) |

| This compound | Dehydration | ~50 | ~80 | 25.6 |

| This compound | Melting of Anhydrate | >150 | - | - |

Note: The data presented is a representative compilation from various thermal analysis studies. Actual values may vary depending on experimental conditions such as heating rate and sample purity.

Thermogravimetric Analysis (TGA) for Hydration and Dehydration Processes

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wku.edu It is particularly well-suited for studying processes that involve mass loss or gain, such as dehydration, desolvation, and decomposition. researchgate.net For this compound, TGA provides precise quantitative information about its water content and the kinetics of its dehydration process. acs.orgnih.gov

A typical TGA curve for this compound shows a distinct weight loss step corresponding to the loss of its two water molecules of hydration. This weight loss occurs over a specific temperature range and the percentage of weight lost can be used to confirm the stoichiometry of the hydrate. By analyzing the rate of weight loss, researchers can also study the kinetics of the dehydration process.

Combined studies using TGA and DSC have been instrumental in characterizing the thermal behavior of codeine derivatives. acs.orgnih.gov For example, TGA can confirm that an endothermic event observed in a DSC scan is indeed due to dehydration by correlating it with a corresponding mass loss. researchgate.net

Table 2: TGA Data for Dehydration of this compound

| Parameter | Value |

| Dehydration Onset Temperature | ~50 °C |

| Theoretical Weight Loss (2 H₂O) | ~8.7% |

| Observed Weight Loss | Corresponds to theoretical value |

Note: The data presented is a representative compilation from various thermal analysis studies. Actual values can be influenced by factors like heating rate and atmospheric conditions.

Hot-Stage Microscopy for Visualizing Solid-State Transformations

Hot-Stage Microscopy (HSM) combines the visual observation capabilities of microscopy with the precise temperature control of a thermal stage. nih.gov This technique allows for the direct visualization of solid-state phenomena as a function of temperature, such as melting, crystallization, and polymorphic transformations. nih.govlinkam.co.uk In the study of this compound, HSM provides invaluable qualitative insights that complement the quantitative data obtained from DSC and TGA. acs.orgnih.gov

By observing a sample of this compound under a microscope while it is being heated, researchers can directly witness changes in crystal morphology, the process of dehydration, and the melting of the anhydrous form. researchgate.net This visual information is crucial for correctly interpreting thermal events seen in DSC and TGA curves. For instance, what might appear as a single event in a DSC thermogram could be resolved into multiple, distinct physical processes under HSM. nih.gov

HSM is a powerful tool for studying the relationships between different solid-state forms of a substance. researchgate.net It has been used in conjunction with other techniques to establish the temperature- and moisture-dependent relationships between the anhydrous and hydrated forms of codeine hydrochloride. acs.orgnih.gov The ability to visually track these transformations in real-time provides a deeper understanding of the material's solid-state behavior.

Table 3: Observable Solid-State Transformations of this compound with HSM

| Temperature Range | Observed Phenomenon |

| Ambient to ~50 °C | Stable dihydrate crystals |

| ~50 °C to ~100 °C | Dehydration, changes in crystal appearance |

| Above ~150 °C | Melting of the anhydrous form |

Note: The temperatures are approximate and can vary based on the heating rate and experimental setup.

Computational Chemistry and Molecular Modeling of Codeine Hydrochloride Dihydrate

Molecular Dynamics Simulations of Hydrated Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. In the context of Codeine Hydrochloride Dihydrate, MD simulations can model the intricate dance between the codeine cation, the chloride anion, and the surrounding water molecules. These simulations provide a detailed, atomistic view of the hydration shell and the hydrogen bond networks that are crucial to the stability and properties of the hydrated crystal. acs.org

While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the public domain, the principles of this technique are well-established and have been applied to similar crystalline hydrates. acs.orglongdom.org The general approach involves setting up a simulation box containing the crystal structure of this compound surrounded by a sufficient number of water molecules to represent a hydrated environment. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions.

By solving Newton's equations of motion for this system, MD simulations can track the trajectory of each atom over time. This allows for the investigation of:

Hydration Structure: The arrangement of water molecules around the codeine and chloride ions can be characterized by calculating radial distribution functions. These functions reveal the probable distances at which water molecules are found from specific atoms of the solute, defining the first and subsequent hydration shells. longdom.org

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the water molecules themselves, and between the water molecules and the codeine hydrochloride entity, can be monitored. The lifetime and geometry of these bonds are critical for understanding the stability of the dihydrate form.

Diffusion of Water Molecules: MD simulations can calculate the diffusion coefficients of water molecules within the crystal lattice and in the surrounding bulk solvent, providing insights into the mobility of water in the hydrated system.

A study on a related system, a fully hydrated dipalmitoyl phosphatidylcholine (DPPC) bilayer, highlights how different simulation parameters, such as the water model (e.g., SPC vs. SPC/E) and boundary conditions, can influence the outcomes of the simulation, including the area per head group and the width of the interface. rug.nl Such considerations are also vital for accurately modeling the hydrated system of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. nih.govlsu.edu For this compound, these calculations can provide fundamental insights into its properties that are not accessible through classical methods like molecular dynamics.

These calculations typically involve solving the Schrödinger equation for the molecule, often using approximations such as Density Functional Theory (DFT) or ab initio methods like Hartree-Fock. lsu.edu A study on di-hydrated hydrochloride tacrine, for instance, utilized DFT methods (B3LYP and wB97XD) to evaluate the impact of hydration on the molecule's structure and vibrational spectra. nih.gov

For this compound, quantum chemical calculations can be used to determine a variety of properties, including:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the codeine cation in the presence of the chloride anion and water molecules can be calculated.

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential can be mapped. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Spectroscopic Properties: Theoretical predictions of vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts can be made and compared with experimental data to validate the computational model and aid in spectral assignment. nih.gov

Reaction Energetics: The energy changes associated with chemical reactions, such as protonation/deprotonation or the initial steps of degradation, can be calculated to assess their feasibility.

By providing a detailed picture of the electronic landscape of this compound, these calculations offer a powerful complement to experimental studies.

Lattice Energy Calculations for Solid-State Stability Prediction

The stability of a crystalline solid is fundamentally related to its lattice energy, which is the energy released when gaseous ions come together to form a crystal. acs.org For a hydrated crystal like this compound, the lattice energy includes the interactions between the codeine cations, chloride anions, and the water molecules within the crystal structure.

Lattice energy calculations are a critical tool for predicting the relative stability of different polymorphic forms and hydrates of a pharmaceutical compound. acs.orgnih.gov A comprehensive study on morphinane hydrates, including codeine hydrochloride, combined experimental techniques with computational modeling to understand their stability. acs.orgnih.gov

The calculations are typically performed using force-field based methods or, for higher accuracy, quantum mechanical methods. The process involves:

Crystal Structure Input: The experimentally determined crystal structure of this compound, which crystallizes in the orthorhombic space group P212121, serves as the starting point. acs.org

Energy Minimization: The geometry of the unit cell and the atomic positions are optimized to find the minimum energy configuration.

Calculation of Energy Components: The total lattice energy is decomposed into its constituent parts, including electrostatic interactions (Coulomb forces), van der Waals interactions (dispersion and repulsion), and in some cases, polarization and hydrogen bonding terms.

A study on morphinanes demonstrated that the enthalpic stabilization of the hydrate (B1144303) relative to the most stable anhydrate form ranged from 5.7 to 25.6 kJ mol–1. acs.orgnih.gov These experimental results were in qualitative agreement with static 0 K lattice energy calculations. acs.orgnih.gov However, discrepancies can arise, particularly in systems with extensive water···water interactions, highlighting the need for further refinement in the quantitative thermodynamic prediction of hydrates. acs.org

Computational Dehydration Modeling for Phase Transformation Mechanisms

The loss of water from a hydrated crystal is a critical phase transformation that can significantly impact the stability and bioavailability of a pharmaceutical solid. Computational dehydration modeling provides a molecular-level understanding of the mechanisms by which this process occurs. acs.orgnih.gov

For this compound, these models can simulate the removal of water molecules from the crystal lattice and predict the resulting structural changes. This can lead to the formation of a lower hydrate, an anhydrous form, or an amorphous phase.

A study on morphinane hydrates successfully used computational dehydration modeling to propose potential crystal structures for phases that exist only in very limited humidity ranges. nih.gov The general workflow for such a study involves:

Starting with the Hydrated Structure: The known crystal structure of this compound is used as the initial model.

Removal of Water Molecules: Water molecules are computationally removed from the lattice, either individually or in groups, to simulate the dehydration process.

Structural Relaxation: The resulting structure is then allowed to relax to a new minimum energy state using geometry optimization techniques.

Analysis of the Dehydrated Structure: The predicted structure of the dehydrated form is then compared with experimental data, such as powder X-ray diffraction patterns, to validate the model. nih.gov

These simulations can reveal the pathways of water removal, identify the most likely dehydrated products, and provide insights into the kinetic and thermodynamic factors that govern the dehydration process.

In Silico Prediction of Drug-Drug Interaction Mechanisms

In silico methods are increasingly used in the early stages of drug development to predict potential drug-drug interactions (DDIs), thereby reducing the need for extensive and costly in vitro and in vivo studies. mdpi.comnih.gov For this compound, these computational approaches can help to identify potential interactions with other co-administered drugs.

A major mechanism of DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. mdpi.com Codeine itself is known to be metabolized by CYP2D6 and CYP3A4. Therefore, in silico models that predict the interaction of other drugs with these enzymes are highly relevant.

The prediction of DDIs can be approached using several computational techniques:

Ligand-Based Methods: These methods use the structural and physicochemical properties of known inhibitors or substrates of a particular CYP isoform to build a predictive model. A new molecule, such as a co-administered drug, can then be evaluated against this model.

Structure-Based Methods (Molecular Docking): If the three-dimensional structure of the target enzyme (e.g., CYP2D6) is known, molecular docking can be used to predict how a drug molecule will bind to the active site of the enzyme. The docking score can provide an estimate of the binding affinity and the potential for inhibition. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: This is a more complex, systems-based approach that integrates physicochemical drug properties with physiological information about the body (e.g., blood flow, organ volumes, enzyme expression levels) to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov PBPK models can simulate the impact of a co-administered drug on the pharmacokinetics of codeine, and vice versa. nih.gov

Q & A

Q. Methodological Answer :

- HPLC-UV/MS : Use reverse-phase chromatography with C18 columns and mobile phases containing ammonium hydroxide or formic acid to separate codeine from excipients (e.g., guaifenesin or pseudoephedrine) .

- Validation Parameters : Include specificity (against structurally similar opiates like ethylmorphine), linearity (0.1–150 µg/mL), and recovery rates (≥98%) .

Advanced Research Question: How can researchers optimize stability studies for this compound under accelerated degradation conditions?

Q. Methodological Answer :

- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to identify degradation pathways. Monitor for byproducts like 7,8-didehydrocodeine via LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life, accounting for hydrate-to-anhydrous transitions .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess decomposition, noting the compound’s sensitivity to light .

Basic Research Question: What are the key differences between this compound and other codeine salts (e.g., phosphate hemihydrate) in pharmacological studies?

Q. Methodological Answer :

- Bioavailability : Compare dissolution profiles in simulated gastric fluid (pH 1.2) using USP Apparatus II. Hydrochloride salts typically exhibit faster dissolution than phosphates due to higher aqueous solubility .

- Crystallographic Analysis : Use X-ray diffraction (XRD) to differentiate hydrate forms (e.g., dihydrate vs. hemihydrate), which impact stability and bioavailability .

Advanced Research Question: How can computational methods enhance the design of this compound-based formulations?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions between codeine and excipients (e.g., cellulose derivatives) to predict compatibility and prevent hydrate dissociation .

- QSPR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental solubility data to optimize salt selection .

Basic Research Question: What regulatory considerations apply to the use of this compound in preclinical studies?

Q. Methodological Answer :

- Compliance : Adhere to EMA and FDA guidelines for opioid scheduling (HS 29391100) and purity thresholds (e.g., ≤0.1% morphine impurity) .

- Documentation : Include CAS 1422-07-7 (anhydrous) or 6746-59-4 (dihydrate) in safety data sheets, with hazard classification 6.1(b) for toxicity profiling .

Advanced Research Question: How can researchers address cross-reactivity in immunoassays when detecting this compound metabolites?

Q. Methodological Answer :

- Antibody Specificity Testing : Validate assays against structurally similar metabolites (e.g., morphine-3-glucuronide) using spiked plasma samples .

- Chromatographic Confirmation : Pair immunoassays with LC-MS/MS for unambiguous identification, focusing on m/z transitions (e.g., 299→215 for codeine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.